6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol
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Overview
Description
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a 3,5-dimethoxyphenyl group attached via an ethenyl linkage. The hydroxyl group at the 4-position of the benzothiophene ring further adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative of 3,5-dimethoxyphenyl with a halogenated benzothiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl linkage can be reduced to form an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-one.
Reduction: Formation of 6-[2-(3,5-Dimethoxyphenyl)ethyl]-1-benzothiophene-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and potency.
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: 3,5-Dimethoxy-4′-hydroxystilbene, known for its antioxidant and anticancer properties.
2-(3,4-Dimethoxyphenyl)ethanol: Used as a model compound in delignification studies and has similar structural features.
Uniqueness
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol is unique due to the presence of the benzothiophene core, which imparts distinct chemical and biological properties
Properties
CAS No. |
832128-17-3 |
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Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-[2-(3,5-dimethoxyphenyl)ethenyl]-1-benzothiophen-4-ol |
InChI |
InChI=1S/C18H16O3S/c1-20-14-7-12(8-15(11-14)21-2)3-4-13-9-17(19)16-5-6-22-18(16)10-13/h3-11,19H,1-2H3 |
InChI Key |
KAXDUHWEDZVLIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C3C=CSC3=C2)O)OC |
Origin of Product |
United States |
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